3-Amino-2-fluorophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOHHXAVXXARHDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20601093 | |

| Record name | 3-Amino-2-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186326-66-8 | |

| Record name | 3-Amino-2-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-2-fluorophenol

Abstract

This technical guide provides a comprehensive overview of 3-Amino-2-fluorophenol (CAS No. 1186326-66-8), a fluorinated aromatic amine of significant interest to the pharmaceutical and agrochemical industries. The strategic placement of amino, hydroxyl, and fluoro groups on the benzene ring imparts unique reactivity and makes it a valuable building block for synthesizing complex molecules. This document details its chemical identity, physicochemical properties, synthetic routes, key applications in drug development, and essential safety and handling protocols. It is intended to serve as a critical resource for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel chemical entities.

Chemical Identity and Structure

This compound is a substituted aromatic compound. The CAS (Chemical Abstracts Service) number is the universally accepted unique identifier for this specific chemical substance.

The structure consists of a phenol ring substituted with an amino group (-NH₂) at position 3 and a fluorine atom (-F) at position 2. This arrangement is crucial for its chemical behavior, influencing the acidity of the hydroxyl group and the nucleophilicity of the amino group.

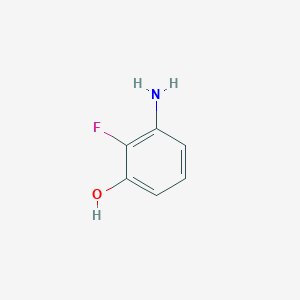

Caption: Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its application in synthesis, determining suitable solvents, reaction temperatures, and purification methods.

| Property | Value | Source(s) |

| Molecular Weight | 127.12 g/mol | [1] |

| Appearance | Not explicitly stated, likely a solid | - |

| Melting Point | 126-128 °C | [4] |

| Boiling Point (Predicted) | 230.6 ± 20.0 °C | [4] |

| Density (Predicted) | 1.347 ± 0.06 g/cm³ | [4] |

| Storage Conditions | 2-8°C, protect from light, sealed, dry | [3][4] |

Synthesis and Reactivity

Synthetic Routes

While multiple synthetic pathways exist for aminofluorophenols, a common strategy involves the reduction of a nitrophenol precursor. The synthesis of the related isomer, 2-Amino-3-fluorophenol, provides a validated template for the likely synthesis of this compound, which would proceed via the reduction of 3-fluoro-2-nitrophenol.

A plausible and experimentally supported method involves the catalytic hydrogenation of the corresponding nitrophenol.[5]

Caption: Generalized synthetic pathway via catalytic hydrogenation.

Exemplary Protocol (Adapted from a related isomer synthesis): [5]

-

Dissolution: Dissolve the precursor, 3-fluoro-2-nitrophenol, in a suitable solvent such as ethanol (EtOH) in a reaction flask.

-

Catalyst Addition: Add a catalytic amount of Palladium on carbon (e.g., 10% Pd/C). Causality: Pd/C is a highly efficient and widely used catalyst for the reduction of nitro groups to amines using hydrogen gas due to its ability to readily adsorb hydrogen and facilitate its reaction with the substrate.

-

Hydrogenation: Evacuate the flask to remove air and place the reaction mixture under a hydrogen (H₂) atmosphere (typically 1 atm, using a balloon).

-

Reaction: Stir the mixture at room temperature for a designated period (e.g., 3 hours), monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite or silica gel to remove the solid Pd/C catalyst.

-

Isolation: Wash the filter pad with additional solvent (EtOH). Combine the filtrate and washings, and concentrate under vacuum to yield the crude product, this compound. Further purification can be performed if necessary.

Chemical Reactivity

The reactivity of this compound is governed by its three functional groups:

-

Amino Group (-NH₂): Acts as a nucleophile and a base. It is the primary site for acylation, alkylation, and diazotization reactions, which are foundational for building more complex molecular scaffolds.

-

Hydroxyl Group (-OH): A weakly acidic group that can be deprotonated to form a phenoxide. It can undergo etherification and esterification reactions. Its acidity and nucleophilicity are modulated by the adjacent electron-withdrawing fluorine atom.

-

Fluoro Group (-F): The fluorine atom is a strong electron-withdrawing group that influences the electron density of the aromatic ring, affecting its susceptibility to electrophilic aromatic substitution. Organofluorine compounds are of high interest in medicinal chemistry as the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity.[6]

Applications in Drug Development

This compound is primarily utilized as a key building block or intermediate in the synthesis of active pharmaceutical ingredients (APIs).[3] The presence of the fluorine atom is particularly strategic. The incorporation of fluorine into drug candidates is a common tactic in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[6]

Aminophenol derivatives, in general, are precursors to a wide range of biologically active compounds, including those with potential anti-inflammatory, anti-tumor, and antimicrobial properties.[7][8] This compound's specific substitution pattern makes it valuable for creating complex molecules where precise orientation of functional groups is required for biological activity.[3]

Caption: Role of this compound in a drug discovery workflow.

Safety and Handling

While a specific, comprehensive Material Safety Data Sheet (MSDS) for this compound is not widely available in the search results, safe handling practices can be inferred from data on related aminophenol and fluorinated compounds. The following are general but critical guidelines.

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9][10]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9]

-

Handling: Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling. Avoid generating dust.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.[4] Recommended storage temperature is between 2-8°C.[4]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.[10][11]

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[10][11]

-

Ingestion: If swallowed, call a poison center or doctor. Rinse mouth.[10][11]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[11]

-

Hazard Classifications (General for Aminophenols): May be harmful if swallowed, in contact with skin, or if inhaled. Can cause skin and serious eye irritation.[9][12]

Conclusion

This compound is a specialized chemical intermediate with significant potential in the fields of medicinal chemistry and drug development. Its unique trifunctionalized structure provides a versatile platform for synthetic chemists to develop novel compounds with tailored biological activities. The strategic inclusion of a fluorine atom aligns with modern drug design principles aimed at enhancing metabolic stability and efficacy. Proper understanding of its physicochemical properties, reactivity, and safety protocols is essential for its effective and safe utilization in a research and development setting.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 1186326-66-8|this compound|BLD Pharm [bldpharm.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound CAS#: 1186326-66-8 [m.chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uwaterloo.ca [uwaterloo.ca]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

3-Amino-2-fluorophenol molecular structure and weight

An In-Depth Technical Guide to 3-Amino-2-fluorophenol: Molecular Structure, Properties, and Synthetic Significance

Introduction

This compound is a substituted aromatic compound of significant interest in the fields of medicinal chemistry and materials science. As a trifunctional molecule, featuring hydroxyl, amino, and fluoro groups on a benzene ring, it serves as a highly versatile and valuable building block for the synthesis of complex organic molecules. The strategic placement of these functional groups, particularly the fluorine atom adjacent to the hydroxyl group, imparts unique chemical reactivity and physicochemical properties.

This guide provides a detailed examination of the molecular structure, weight, and key properties of this compound. It is intended for researchers, chemists, and professionals in drug development who utilize fluorinated intermediates to design next-generation pharmaceuticals, agrochemicals, and functional materials. The insights herein are grounded in established chemical principles and data from authoritative sources.

Part 1: Molecular Identity and Structure

A precise understanding of a molecule's identity and structure is fundamental to its application in synthesis. This section details the key identifiers and structural features of this compound.

Chemical Identifiers

For unambiguous identification and consistent reference in global databases and literature, a compound is defined by several key identifiers.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1186326-66-8 | [1][2][3] |

| Molecular Formula | C₆H₆FNO | [1][2] |

| SMILES | C1=CC(=C(C(=C1)O)F)N | [4] |

| InChI | InChI=1S/C6H6FNO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H,8H2 | [4] |

| InChIKey | XOHHXAVXXARHDY-UHFFFAOYSA-N | [4] |

Molecular Architecture

The structure of this compound consists of a central benzene ring. The substitution pattern is critical to its reactivity:

-

A hydroxyl (-OH) group at position 1, defining the molecule as a phenol.

-

A fluorine (-F) atom at position 2 (ortho to the hydroxyl group).

-

An amino (-NH₂) group at position 3 (meta to the hydroxyl group and ortho to the fluorine).

This specific arrangement influences the electronic properties of the aromatic ring. The electron-withdrawing nature of the fluorine atom modulates the acidity of the phenolic proton and the nucleophilicity of the adjacent amino group, providing a handle for selective chemical transformations.

Structural Visualization

A 2D representation of the molecular structure provides a clear view of the atomic connectivity and functional group placement.

Caption: 2D structure of this compound.

Part 2: Physicochemical and Analytical Properties

The physical and chemical properties of a compound dictate its handling, reactivity, and analytical characterization.

Molecular Weight

The molecular weight is a crucial parameter for stoichiometric calculations in chemical reactions.

| Metric | Value | Source |

| Average Molecular Weight | 127.12 g/mol | [1][2] |

| Monoisotopic Mass | 127.04334 Da | [4] |

Expertise & Experience: While the average molecular weight (or molar mass) is used for weighing reagents for a reaction, the monoisotopic mass is essential for high-resolution mass spectrometry (HRMS). HRMS analysis provides an exact mass measurement, which is used to confirm the elemental composition of the molecule and its fragments, thereby validating the successful synthesis of the target compound.

Physical Properties

The bulk physical properties of this compound are summarized below.

| Property | Value | Source |

| Appearance | Pale Beige Solid | [3] |

| Melting Point | 126-128 °C | [1][3] |

| Boiling Point | 230.6 ± 20.0 °C (Predicted) | [3] |

| Density | 1.347 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Slightly soluble in DMSO and Methanol | [3] |

| pKa | 8.76 ± 0.10 (Predicted) | [3] |

Recommended Storage Protocol

Trustworthiness: To ensure the long-term integrity and purity of this compound, a self-validating storage protocol is essential. The compound is sensitive to light and potentially air.

Step-by-Step Storage Methodology:

-

Container: Use an amber glass vial or a bottle opaque to UV light.

-

Atmosphere: Before sealing, flush the container with an inert gas (e.g., argon or nitrogen) to displace air and moisture. This minimizes oxidation of the phenol and amino groups.

-

Sealing: Ensure the container is tightly sealed with a high-quality, chemically resistant cap. For long-term storage, sealing the cap with paraffin film provides an additional barrier.

-

Temperature: Store the sealed container in a controlled environment at 2-8°C.[1][3][5] This temperature range slows the rate of potential degradation pathways.

-

Documentation: Label the container clearly with the compound name, CAS number, date received, and storage conditions. Maintain a corresponding log to track usage and inventory.

Part 3: Significance in Drug Development and Synthesis

The true value of this compound lies in its utility as a synthetic intermediate, particularly for creating novel therapeutic agents.

The Strategic Role of Fluorine in Drug Design

The incorporation of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry.[6] Fluorine atoms can profoundly and beneficially alter a molecule's properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block sites of enzymatic oxidation (e.g., by cytochrome P450 enzymes), thereby increasing the drug's half-life in the body.

-

Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, enhancing binding affinity and potency.

-

Lipophilicity and Permeability: A single fluorine atom can increase a molecule's lipophilicity, which may improve its ability to cross cell membranes and reach its site of action.

Synthetic Versatility

This compound is a valuable precursor because its three distinct functional groups can be addressed with high selectivity under different reaction conditions. This allows for the stepwise construction of complex molecular scaffolds. It is particularly useful as an intermediate for pharmaceuticals targeting neurological and inflammatory conditions.[1]

The general class of aminophenols, to which this compound belongs, is a cornerstone in the synthesis of various oncology drugs. Their structure allows for chemical modifications to develop diverse cancer therapeutics with different modes of action.

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow where this compound serves as a starting scaffold for building a more complex, drug-like molecule. This represents a common synthetic logic in drug discovery programs.

Caption: Conceptual workflow for elaborating the this compound scaffold.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in chemical synthesis. Its well-defined molecular structure, characterized by a molecular weight of 127.12 g/mol , is complemented by a unique arrangement of functional groups that makes it a prized intermediate. For scientists in drug discovery and materials science, understanding the properties and synthetic potential of this fluorinated building block is a critical step toward the rational design of novel molecules with enhanced function and performance.

References

- 1. This compound [myskinrecipes.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound CAS#: 1186326-66-8 [m.chemicalbook.com]

- 4. PubChemLite - this compound (C6H6FNO) [pubchemlite.lcsb.uni.lu]

- 5. 1186326-66-8|this compound|BLD Pharm [bldpharm.com]

- 6. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Amino-2-fluorophenol: A Technical Guide for Researchers

This technical guide provides a comprehensive analysis of the key spectroscopic data for the pharmaceutical intermediate, 3-Amino-2-fluorophenol (C₆H₆FNO; Molecular Weight: 127.12 g/mol [1]). As a critical building block in the synthesis of novel therapeutics, a thorough understanding of its structural features through spectroscopic analysis is paramount for researchers, scientists, and professionals in drug development. This document offers an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and supported by data from analogous compounds.

Introduction to the Spectroscopic Characterization of this compound

This compound is an aromatic compound containing three key functional groups: an amino group (-NH₂), a hydroxyl group (-OH), and a fluorine atom (-F) substituted on a benzene ring. This unique combination of substituents dictates its chemical reactivity and makes spectroscopic analysis a powerful tool for its identification and characterization. The following sections will delve into the predicted and expected spectroscopic data for this molecule, providing a robust framework for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy

Expertise & Experience: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the amino and hydroxyl groups. The chemical shifts and splitting patterns of the aromatic protons are influenced by the electron-donating effects of the amino and hydroxyl groups and the electron-withdrawing effect of the fluorine atom.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize polar compounds and for the observation of exchangeable protons (e.g., -OH and -NH₂).

-

Instrument Parameters: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum.

Predicted ¹H NMR Data:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.0 - 10.0 | Singlet (broad) | 1H | OH | The phenolic proton is acidic and its chemical shift can be concentration and solvent dependent. It typically appears as a broad singlet. |

| ~6.6 - 7.0 | Multiplet | 3H | Ar-H | The aromatic protons will appear in this region. Their exact chemical shifts and coupling patterns will be complex due to the presence of three different substituents. |

| ~4.5 - 5.5 | Singlet (broad) | 2H | NH₂ | The amino protons are also exchangeable and typically appear as a broad singlet. |

Interpretation: The aromatic region will likely show a complex multiplet due to the coupling between the three aromatic protons and the fluorine atom. The electron-donating amino and hydroxyl groups will shield the aromatic protons, shifting them upfield, while the electronegative fluorine will have a deshielding effect.

Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR analysis of this compound.

¹³C NMR Spectroscopy

Expertise & Experience: The ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shifts of the aromatic carbons are influenced by the substituents, and the carbon directly attached to the fluorine atom will show a characteristic large one-bond coupling constant (¹JCF).

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Parameters: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to singlets for each unique carbon.

Predicted ¹³C NMR Data:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150 - 160 (d, ¹JCF ≈ 240 Hz) | C-F | The carbon directly bonded to fluorine will be significantly downfield and will appear as a doublet with a large coupling constant. |

| ~140 - 150 | C-OH | The carbon bonded to the hydroxyl group will be downfield due to the electronegativity of oxygen. |

| ~130 - 140 | C-NH₂ | The carbon bonded to the amino group will also be downfield. |

| ~110 - 125 | Ar-C | The remaining aromatic carbons will appear in this region. |

Interpretation: The most diagnostic signal will be the doublet for the carbon attached to fluorine, with its characteristic large coupling constant. The other aromatic carbon signals can be assigned based on established substituent effects on benzene ring chemical shifts.

¹⁹F NMR Spectroscopy

Expertise & Experience: ¹⁹F NMR is a highly sensitive technique that provides information about the chemical environment of the fluorine atom. The chemical shift of the fluorine atom is sensitive to the electronic effects of the other substituents on the ring.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Parameters: Acquire the spectrum on a spectrometer equipped with a fluorine probe.

-

Data Acquisition: Obtain a proton-decoupled ¹⁹F NMR spectrum.

Predicted ¹⁹F NMR Data:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| -110 to -140 | Multiplet | The chemical shift is in the typical range for an aryl fluoride. The multiplicity will arise from coupling to the ortho and meta protons. |

Interpretation: The ¹⁹F NMR spectrum will show a single multiplet, confirming the presence of one fluorine atom in the molecule. The exact chemical shift can provide insights into the electronic environment of the fluorine atom.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-F, and aromatic C=C bonds.

Experimental Protocol:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is convenient. Place a small amount of the solid sample directly on the ATR crystal and apply pressure.[2][3] Alternatively, the KBr pellet method can be used.[2]

-

Instrument Parameters: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3400 - 3200 | O-H stretch (hydrogen-bonded) | Strong, Broad |

| 3300 - 3500 | N-H stretch | Medium |

| 3000 - 3100 | Aromatic C-H stretch | Medium |

| 1500 - 1600 | Aromatic C=C stretch | Medium to Strong |

| 1200 - 1300 | C-O stretch (phenolic) | Strong |

| 1100 - 1200 | C-N stretch | Medium |

| 1000 - 1100 | C-F stretch | Strong |

Interpretation: The broad O-H stretch is characteristic of a phenolic hydroxyl group involved in hydrogen bonding.[4][5][6] The N-H stretching bands confirm the presence of the primary amino group. The strong absorption due to the C-F stretch is also a key diagnostic feature.

Workflow for FTIR-ATR Analysis

Caption: Workflow for FTIR-ATR analysis of this compound.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.[7][8] It is a "hard" ionization technique that often leads to extensive fragmentation, providing valuable structural information.[7][8]

Experimental Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Use a standard electron energy of 70 eV for electron ionization.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

Predicted Mass Spectrum Data:

| m/z | Ion | Rationale |

| 127 | [M]⁺˙ | Molecular ion. |

| 110 | [M - NH₃]⁺˙ | Loss of ammonia from the molecular ion. |

| 99 | [M - CO]⁺˙ | Loss of carbon monoxide from the molecular ion. |

| 98 | [M - CHO]⁺ | Loss of a formyl radical. |

Interpretation: The mass spectrum is expected to show a molecular ion peak at m/z 127. The fragmentation pattern will be influenced by the presence of the amino, hydroxyl, and fluoro substituents. The presence of a fluorine atom can be confirmed by accurate mass measurement.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and scientifically grounded framework for the characterization of this compound. By combining the insights from NMR, IR, and MS, researchers can confidently verify the structure and purity of this important pharmaceutical intermediate, ensuring the integrity of their synthetic pathways and the quality of their final products. The predictive nature of this guide, based on established principles and data from analogous compounds, serves as a valuable resource in the absence of a complete, published experimental dataset.

References

- 1. This compound [myskinrecipes.com]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. Electron ionization - Wikipedia [en.wikipedia.org]

Solubility and stability of 3-Amino-2-fluorophenol

An In-depth Technical Guide to the Solubility and Stability of 3-Amino-2-fluorophenol

Abstract

This technical guide provides a comprehensive analysis of the solubility and chemical stability of this compound (CAS No: 1186326-66-8), a key intermediate in the pharmaceutical and agrochemical industries[1]. Drawing from data on its structural analogs and fundamental chemical principles, this document elucidates its physicochemical properties, with a particular focus on how its amphoteric nature governs its behavior. The guide details its pH-dependent solubility, offering a predictive assessment and a robust experimental protocol for its empirical determination. Furthermore, it explores the compound's stability profile, identifying oxidation as the primary degradation pathway and examining the influence of pH, light, and temperature. Detailed methodologies for conducting forced degradation studies are provided to empower researchers in developing stable formulations and defining optimal storage conditions. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this versatile chemical intermediate.

Physicochemical Characteristics of this compound

This compound is an aromatic compound featuring three key functional groups on a benzene ring: a hydroxyl group (-OH), an amino group (-NH2), and a fluorine atom (-F). This unique substitution pattern imparts specific chemical properties that are critical for its application in complex organic synthesis[1]. A summary of its core physical and chemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 1186326-66-8 | [1][2] |

| Molecular Formula | C₆H₆FNO | [1][3] |

| Molecular Weight | 127.12 g/mol | [1] |

| Appearance | (Typically a solid, refer to supplier) | - |

| Melting Point | 126-128 °C | [1] |

Acido-Basic Properties and Their Implications

The presence of both a weakly acidic phenolic hydroxyl group and a weakly basic amino group makes this compound an amphoteric substance. Its behavior in solution is critically dependent on the pH of the medium, which dictates the ionization state of these functional groups.

-

The Phenolic Hydroxyl Group: The pKa of phenol is approximately 10[4]. The fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect (-I), which stabilizes the conjugate base (phenoxide) and thus increases acidity (lowers the pKa). Conversely, the amino group at the meta position has a weaker inductive effect. The pKa of 3-fluorophenol is 9.3[5]. Therefore, the pKa of the hydroxyl group in this compound is expected to be in the range of 9-10.

-

The Amino Group: The pKa of the conjugate acid of aniline (anilinium ion) is approximately 4.6[6]. The electron-withdrawing effects of both the ortho-fluorine and meta-hydroxyl groups will decrease the basicity of the amino group, resulting in a lower pKa for its conjugate acid, likely in the range of 3-4.

This amphoteric nature means that the molecule's net charge—and therefore its intermolecular interactions and physical properties—can be manipulated by adjusting the pH. This is the single most important concept for understanding its solubility and stability.

Solubility Profile

Direct, quantitative solubility data for this compound is not extensively published. However, a robust solubility profile can be inferred from its structure and the behavior of its analogs.

Theoretical Assessment and Inferred Solubility

The "like dissolves like" principle suggests that due to the polar hydroxyl and amino groups, this compound will exhibit greater solubility in polar solvents compared to non-polar hydrocarbon solvents. Structural analogs such as 4-amino-3-fluorophenol are reported to be soluble in methanol and benzene[7]. Based on this, a qualitative solubility profile can be predicted.

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic (e.g., Water, Methanol, Ethanol) | Low to Moderate | Capable of hydrogen bonding, but the aromatic ring limits high aqueous solubility at neutral pH. |

| Polar Aprotic (e.g., DMSO, DMF) | Soluble | Strong dipole-dipole interactions can effectively solvate the molecule. |

| Non-Polar (e.g., Hexane, Toluene) | Low to Insoluble | The polar functional groups prevent effective solvation by non-polar solvents. |

The Critical Role of pH in Aqueous Solubility

The aqueous solubility of this compound is profoundly pH-dependent due to its amphoteric nature[8].

-

In Acidic Conditions (pH < 3): The amino group becomes protonated to form a cationic ammonium salt (-NH₃⁺). This salt is significantly more polar than the neutral molecule, leading to a dramatic increase in aqueous solubility[8].

-

Near Isoelectric Point (pH ≈ 4-8): The molecule exists predominantly in its neutral, zwitterionic form, where intermolecular forces can lead to crystal lattice formation, resulting in minimal aqueous solubility.

-

In Basic Conditions (pH > 10): The phenolic hydroxyl group is deprotonated to form an anionic phenoxide salt (-O⁻). This charged species is also much more soluble in water than the neutral form[8].

This behavior is a powerful tool; adjusting the pH away from the isoelectric point is a primary strategy to dissolve this compound in aqueous media.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes a reliable method for empirically determining the equilibrium solubility of this compound, a self-validating system that ensures accuracy. The methodology is adapted from standard pharmaceutical practices[7].

Causality Statement: The shake-flask method is chosen because it is the gold standard for determining thermodynamic equilibrium solubility. By allowing the system to equilibrate over an extended period (24-48 hours), we ensure that the measured concentration represents the true saturation point, avoiding the misleading results of kinetically-driven supersaturation.

Methodology:

-

Preparation of Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, pH-adjusted buffers, ethanol). The presence of undissolved solid is essential to ensure saturation is reached.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for 24 to 48 hours. This duration is critical to allow the dissolution process to reach thermodynamic equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours for the excess solid to settle. For colloidal suspensions, centrifugation at 5000 rpm for 15 minutes is recommended to pellet the undissolved material.

-

Sample Collection and Filtration: Carefully withdraw an aliquot from the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter (e.g., PVDF or PTFE, chosen for solvent compatibility) and dispense the filtrate into a clean analysis vial. This filtration step is non-negotiable as it removes fine, undissolved particulates that would otherwise lead to an overestimation of solubility.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry against a standard calibration curve.

Caption: Workflow for Equilibrium Solubility Determination.

Chemical Stability and Degradation

Understanding the chemical stability of this compound is crucial for its handling, storage, and application. The molecule's electron-rich aromatic system makes it susceptible to several degradation pathways.

Key Factors Influencing Stability

-

Oxygen: Aminophenols are known to be sensitive to air, with oxidation being a primary concern[9]. The presence of both the -NH₂ and -OH groups activates the ring, making it susceptible to oxidative degradation.

-

Light: Storage recommendations explicitly state to keep the compound in light-proof containers, indicating a potential for photolytic degradation[1].

-

pH: The stability of phenolic compounds is often pH-dependent. Under basic conditions, the formation of the phenoxide anion increases the electron density of the aromatic ring, making it even more susceptible to oxidation[10].

-

Temperature: Standard recommendations for storage at refrigerated temperatures (2-8°C) suggest that the compound's stability is enhanced at lower temperatures, likely by slowing the rate of oxidative degradation[1].

Primary Degradation Pathway: Oxidation

The most probable degradation pathway for this compound under aerobic conditions is oxidation. By analogy with 2-aminophenol, this process likely involves the oxidative coupling of two molecules to form a phenoxazinone-type structure. This transformation typically results in the formation of highly colored impurities. The reaction is often catalyzed by trace metals and proceeds more rapidly at higher pH.

Recommended Storage and Handling

Based on its chemical nature and available safety data, the following handling and storage procedures are mandated for preserving the integrity of this compound:

-

Storage: Store in a tightly sealed, light-proof container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C)[1][11][12].

-

Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust[13][14]. Avoid contact with skin and eyes by using appropriate personal protective equipment (gloves, safety glasses)[13]. Keep away from strong oxidizing agents, heat, and sources of ignition[13][15].

Caption: Factors Leading to the Degradation of this compound.

Experimental Protocol for Forced Degradation Studies

Forced degradation (or stress testing) is essential for identifying potential degradation pathways and developing stability-indicating analytical methods.

Causality Statement: This protocol is designed to subject the molecule to stress conditions that are harsher than accelerated storage conditions. The goal is not to determine shelf-life but to rapidly generate potential degradation products and assess the molecule's intrinsic stability. Each condition targets a specific degradation mechanism (hydrolysis, oxidation, photolysis) to provide a comprehensive stability profile[16].

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at 60°C for 24-48 hours.

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at 60°C for 24-48 hours. Rationale: Extreme pH conditions are used to force acid- and base-catalyzed hydrolysis or degradation. The phenoxide formed under basic conditions is particularly susceptible to oxidation.

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24-48 hours. Rationale: H₂O₂ is a potent oxidizing agent used to simulate oxidative stress.

-

Photolytic Degradation: Expose the stock solution in a photostable, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines). A parallel sample wrapped in aluminum foil serves as a dark control.

-

Thermal Degradation: Store the stock solution at a high temperature (e.g., 70-80°C) for up to one week. A control sample should be stored at the recommended refrigerated temperature.

-

Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary (for acid/base samples), and analyze by a stability-indicating HPLC method (e.g., reverse-phase with a gradient elution and photodiode array detector). Compare the chromatograms to an unstressed control to identify and quantify any degradation products.

Conclusion

This compound is a valuable chemical intermediate whose utility is intrinsically linked to its physicochemical properties. Its amphoteric character is the cornerstone of its behavior, making its aqueous solubility highly dependent on pH. While sparingly soluble in neutral water, its solubility can be readily enhanced under acidic or basic conditions. The primary stability concern for this electron-rich aminophenol is oxidative degradation, a process accelerated by elevated pH, temperature, and exposure to light and air. For researchers and drug development professionals, successful application and formulation of this compound hinge on the stringent control of pH and the implementation of protective measures against oxidative environments, including storage at refrigerated temperatures under an inert atmosphere and protection from light.

References

- 1. This compound [myskinrecipes.com]

- 2. 1186326-66-8|this compound|BLD Pharm [bldpharm.com]

- 3. PubChemLite - this compound (C6H6FNO) [pubchemlite.lcsb.uni.lu]

- 4. chem.indiana.edu [chem.indiana.edu]

- 5. quora.com [quora.com]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. 3-Aminophenol | C6H7NO | CID 11568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of 3-Amino-2-fluorophenol

Prepared by a Senior Application Scientist

This guide serves as an essential technical resource for researchers, scientists, and drug development professionals working with 3-Amino-2-fluorophenol (CAS No. 1186326-66-8). As a critical intermediate in the synthesis of pharmaceuticals and other complex organic molecules, a thorough understanding of its safety profile is paramount to ensuring a secure laboratory environment.[1] This document moves beyond a standard safety data sheet (SDS) to provide a deeper, causality-driven explanation of best practices, emergency protocols, and the scientific reasoning that underpins them.

Compound Profile and Hazard Identification

This compound is a substituted aromatic compound with the molecular formula C₆H₆FNO.[1] Its structure, featuring amino, fluoro, and hydroxyl functional groups, makes it a versatile building block but also necessitates careful handling due to its inherent reactivity and potential biological effects.

GHS Classification and Latent Dangers

The Globally Harmonized System (GHS) provides a starting point for understanding the compound's hazards. For this compound, the classification indicates significant health and environmental risks.

Signal Word: Danger [2]

Hazard Statements:

-

H302: Harmful if swallowed. [2] This classification is common for substituted phenols and anilines, which can interfere with metabolic processes upon ingestion.

-

H350: May cause cancer. [2] This is a significant long-term health hazard, suggesting the compound may have carcinogenic or mutagenic properties. This underscores the critical importance of minimizing exposure through robust engineering controls and personal protective equipment.

-

H411: Toxic to aquatic life with long lasting effects. [2] This highlights the need for stringent waste disposal protocols to prevent environmental contamination.

While the toxicological properties of this specific molecule have not been exhaustively investigated, data from analogous compounds like 2-Amino-3-fluorophenol and 3-Aminophenol suggest additional potential hazards, including skin, eye, and respiratory irritation, and harm upon skin contact or inhalation.[3][4]

| Identifier | Value | Source |

| CAS Number | 1186326-66-8 | [5] |

| Molecular Formula | C₆H₆FNO | [1] |

| Molecular Weight | 127.12 g/mol | [1] |

| Appearance | Pale Beige Solid | [5] |

| Melting Point | 126-128°C | [1][5] |

Exposure Control and Personal Protection: A Proactive Approach

The principle of "As Low As Reasonably Achievable" (ALARA) must govern all work with this compound. This is best achieved through a multi-layered approach known as the hierarchy of controls. The most effective controls are at the top of the pyramid; relying solely on PPE is the least effective and should be considered the final line of defense.

Caption: Hierarchy of Controls Workflow.

Engineering Controls

These are physical changes to the workspace that isolate personnel from the hazard.

-

Chemical Fume Hood: All handling of this compound solid and any solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

-

Ventilation: The laboratory must have adequate general ventilation.

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[3]

Personal Protective Equipment (PPE)

PPE is a critical barrier but does not eliminate the hazard. It must be selected carefully and used correctly.

-

Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[3][6] A face shield should be worn in addition to goggles when there is a splash hazard.

-

Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for tears or holes before each use. Contaminated clothing should be removed immediately and decontaminated before reuse.[3][7]

-

Respiratory Protection: If engineering controls are insufficient or during a spill cleanup where dust may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors and particulates is required.[3]

Safe Handling, Storage, and Disposal Protocols

Prudent Handling Practices

-

Avoid Dust Formation: This compound is a solid. Care must be taken when transferring to avoid creating airborne dust, which poses an inhalation risk.[3][8]

-

Grounding: When transferring large quantities, take precautionary measures against static discharge, as fine dust can form explosive mixtures with air.[3]

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8]

Storage Conditions

Proper storage is essential to maintain the compound's integrity and prevent accidents.

-

Container: Keep the container tightly closed and properly labeled.[3]

-

Environment: Store in a cool, dry, and well-ventilated place, away from direct sunlight.[1][3] The recommended storage temperature is between 2-8°C.[1][5]

-

Incompatibilities: Store away from strong oxidizing agents, as these can lead to vigorous and potentially hazardous reactions.[3]

Waste Disposal

Disposal must be conducted in accordance with all local, regional, and national regulations.

-

Classification: As the compound is toxic to aquatic life, it must be treated as hazardous waste.[2] Do not allow it to enter drains or surface water.[3]

-

Procedure: Dispose of contents and container to an approved hazardous waste treatment facility.

Emergency Procedures: A Validated Response System

In the event of an exposure or spill, a rapid and correct response is critical. All personnel must be trained on these protocols.

Caption: Emergency Response Protocol for Exposure.

First-Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth if the substance was ingested) and seek immediate medical attention.[9]

-

Skin Contact: Immediately remove all contaminated clothing. Drench the affected skin with copious amounts of water for at least 15 minutes. If skin irritation persists, consult a physician.[3][9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to rinse under the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[8][9]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide.[8]

-

Specific Hazards: The compound is combustible. In a fire, it may decompose to release hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride.[3]

-

Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to protect against toxic fumes.[3][8] Prevent fire-extinguishing water from contaminating surface water or the groundwater system.

Physical, Chemical, and Reactivity Data

Understanding the compound's physical properties is crucial for designing experiments and for predicting its behavior under various conditions.

| Property | Value / Information | Source |

| Boiling Point | 230.6 ± 20.0 °C (Predicted) | [5] |

| Density | 1.347 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | Slightly soluble in DMSO and Methanol | [5] |

| Chemical Stability | Stable under recommended storage conditions. | |

| Incompatible Materials | Strong oxidizing agents. | [3] |

| Hazardous Decomposition | Carbon monoxide, Carbon dioxide, Nitrogen oxides (NOx), Hydrogen fluoride. | [3] |

Conclusion

This compound is a valuable chemical intermediate whose utility is matched by its potential hazards. Its GHS classification as harmful if swallowed, a potential carcinogen, and an environmental toxin demands the highest standards of laboratory safety.[2] Adherence to the protocols outlined in this guide—prioritizing engineering controls, utilizing appropriate PPE, and maintaining rigorous handling and emergency procedures—is not merely a matter of compliance but a fundamental component of responsible scientific practice. By understanding the causality behind these safety measures, researchers can confidently and safely harness the potential of this important molecule.

References

- 1. This compound [myskinrecipes.com]

- 2. 1186326-66-8|this compound|BLD Pharm [bldpharm.com]

- 3. fishersci.com [fishersci.com]

- 4. 2-Amino-3-fluorophenol | C6H6FNO | CID 2782778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 1186326-66-8 [m.chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. enamine.enamine.net [enamine.enamine.net]

- 8. lobachemie.com [lobachemie.com]

- 9. fishersci.com [fishersci.com]

The Emerging Role of 3-Amino-2-fluorophenol in Medicinal Chemistry: A Technical Guide

Foreword: The Strategic Value of Fluorination in Drug Design

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This small but highly electronegative atom can profoundly influence a molecule's physicochemical and pharmacokinetic properties. Strategic fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, modulate pKa to improve cell permeability and target engagement, and increase binding affinity through favorable electrostatic interactions.[1][2][3] These attributes have led to a significant number of fluorinated drugs in various therapeutic areas, including oncology, neurology, and infectious diseases.[4][5] This guide focuses on a particularly promising building block, 3-Amino-2-fluorophenol, and explores its potential applications in the development of next-generation therapeutics.

Introduction to this compound: A Scaffold of Untapped Potential

This compound is a trifunctional aromatic compound featuring an amino group, a fluorine atom, and a hydroxyl group in a unique ortho- and meta-substitution pattern. This arrangement of functional groups offers a versatile platform for synthetic elaboration and diverse interactions with biological targets. While its direct incorporation into marketed drugs is not yet widespread, its potential as a key intermediate is increasingly recognized, particularly in the synthesis of compounds for neurological and inflammatory disorders.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₆FNO | [5] |

| Molecular Weight | 127.12 g/mol | [1] |

| Melting Point | 126-128 °C | [1] |

| Predicted XlogP | 1.0 | [5] |

| CAS Number | 1186326-66-8 | [4] |

Synthesis of this compound: A Proposed Pathway

While specific, detailed, and publicly available synthesis protocols for this compound are scarce, a plausible and efficient route can be inferred from the established synthesis of its isomer, 2-Amino-3-fluorophenol.[2] The most logical approach involves the reduction of a nitrophenol precursor.

Proposed Synthetic Scheme:

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical): Reduction of 2-Fluoro-3-nitrophenol

This protocol is adapted from the synthesis of 2-Amino-3-fluorophenol and is presented as a starting point for optimization.[2]

-

Dissolution: Dissolve 2-fluoro-3-nitrophenol (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate in a reaction vessel.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by column chromatography or recrystallization.

An alternative reduction method employs stannous chloride (SnCl₂) in a protic solvent, which can be a viable option for laboratories not equipped for catalytic hydrogenation.[2]

Potential Applications in Medicinal Chemistry

The unique substitution pattern of this compound provides a foundation for the design of molecules with specific therapeutic applications.

Kinase Inhibitors: A Scaffold for Targeted Cancer Therapy

The aminophenol moiety is a common feature in many kinase inhibitors, where the amino group can act as a hydrogen bond donor and the phenol as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site. The fluorine atom can enhance binding affinity and selectivity. While direct evidence for this compound in this context is limited, the related 3-(1-Aminoethyl)-4-fluorophenol scaffold has been proposed for the development of inhibitors for tyrosine and serine/threonine kinases.

Caption: Interaction model of a this compound-based inhibitor.

Modulators of Neurological Pathways

The general classification of this compound as an intermediate for drugs targeting neurological conditions suggests its potential use in constructing molecules that can cross the blood-brain barrier and interact with central nervous system targets.[1] The fluorine atom can increase lipophilicity, which is often beneficial for CNS penetration.

Anti-inflammatory Agents

The development of novel anti-inflammatory drugs is a continuous effort in medicinal chemistry. The aminophenol scaffold is present in some anti-inflammatory agents. The specific substitution pattern of this compound could be exploited to design selective inhibitors of inflammatory targets such as cyclooxygenases (COX) or various cytokines.

Structure-Activity Relationship (SAR) Insights

The strategic placement of the three functional groups on the phenyl ring of this compound offers distinct vectors for chemical modification, allowing for a systematic exploration of the structure-activity landscape.

-

Amino Group (Position 3): This primary amine is a key site for derivatization. It can be acylated, alkylated, or incorporated into heterocyclic systems to modulate potency, selectivity, and pharmacokinetic properties.

-

Fluorine Atom (Position 2): The ortho-fluorine atom can influence the acidity of the neighboring hydroxyl group and the basicity of the amino group through electronic effects. It can also participate in favorable interactions with biological targets and block metabolic attack at that position.

-

Hydroxyl Group (Position 1): The phenolic hydroxyl can act as a hydrogen bond donor or acceptor. It can also be etherified or esterified to create prodrugs or to modulate the molecule's overall physicochemical profile.

Comparative Isomer: 3-Amino-4-fluorophenol

The isomer, 3-Amino-4-fluorophenol, has seen more documented applications, particularly in the synthesis of fluorescent dyes and as a pharmaceutical intermediate with potential antitumor and anti-inflammatory properties.[6] A detailed synthesis of this isomer has been described in the patent literature, starting from p-fluorophenol.[7] The availability of data on this isomer provides a valuable point of comparison for researchers working with this compound.

Table 2: Comparison of this compound and 3-Amino-4-fluorophenol

| Feature | This compound | 3-Amino-4-fluorophenol |

| Substitution Pattern | 2-Fluoro, 3-Amino | 4-Fluoro, 3-Amino |

| Known Applications | Intermediate for neurological and inflammatory drugs[1] | Intermediate for dyes, potential antitumor/anti-inflammatory agents[6] |

| Synthesis | Proposed via reduction of 2-fluoro-3-nitrophenol | Documented multi-step synthesis from p-fluorophenol[7] |

Future Directions and Conclusion

This compound represents a promising yet underexplored building block in medicinal chemistry. Its unique substitution pattern offers a wealth of opportunities for the design of novel therapeutics. To fully unlock its potential, further research is warranted in the following areas:

-

Development of a robust and scalable synthesis: A validated, high-yield synthesis is crucial for making this building block more accessible to the research community.

-

Exploration in diverse therapeutic areas: Systematic screening of this compound derivatives against a wide range of biological targets could uncover novel therapeutic applications.

-

In-depth physicochemical characterization: Experimental determination of properties such as pKa, logP, and solubility will provide a more accurate foundation for rational drug design.

References

- 1. This compound [myskinrecipes.com]

- 2. Page loading... [guidechem.com]

- 3. Patents In BindingDB [bindingdb.org]

- 4. 1186326-66-8|this compound|BLD Pharm [bldpharm.com]

- 5. PubChemLite - this compound (C6H6FNO) [pubchemlite.lcsb.uni.lu]

- 6. Synthesis routes of 3-Amino-4-fluorophenol [benchchem.com]

- 7. CN101519357A - Method for preparing 3-amino-4-fluorophenol - Google Patents [patents.google.com]

3-Amino-2-fluorophenol: A Strategic Intermediate in Modern Synthesis – A Technical Guide

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluorinated intermediates are thus critical assets for the synthesis of complex, high-value molecules. Among these, 3-Amino-2-fluorophenol emerges as a versatile building block, uniquely functionalized with vicinal amino, fluoro, and hydroxyl groups. This arrangement offers a rich platform for constructing diverse heterocyclic systems and other advanced molecular architectures. This technical guide provides an in-depth exploration of this compound, detailing its physicochemical properties, core reactivity, and its pivotal role as a synthetic intermediate. We offer field-proven insights into its application in synthesizing benzoxazoles—a privileged scaffold in drug discovery—and discuss its potential in the landscape of targeted therapeutics such as kinase inhibitors. Detailed, validated protocols and mechanistic workflows are provided to empower researchers and drug development professionals in leveraging this potent intermediate.

Introduction: The Fluorine Advantage

In the pursuit of novel therapeutics and advanced materials, the fluorine atom has become an indispensable tool for molecular design.[1] Its unique properties—small van der Waals radius (1.47 Å), high electronegativity (3.98), and the ability to form strong C-F bonds—allow for the subtle yet profound modulation of a molecule's physicochemical and pharmacokinetic profile.[2][3][4] Introducing fluorine can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through unique electrostatic interactions, and modulate pKa and lipophilicity to improve membrane permeability and overall drug-like properties.[2][5]

This compound (CAS: 1186326-66-8) is a prime exemplar of a high-value fluorinated building block. Its structure combines the functionalities of an aniline, a phenol, and an aryl fluoride in a specific ortho-arrangement. This configuration is pre-organized for cyclization reactions and offers multiple points for diversification, making it a sought-after intermediate in the synthesis of pharmaceuticals, particularly for neurological and inflammatory conditions, as well as agrochemicals and functional dyes.[6] This guide serves as a comprehensive resource on the synthesis, reactivity, and strategic application of this important intermediate.

Physicochemical Properties & Structural Analysis

The utility of this compound is rooted in its distinct chemical and physical characteristics. A summary of its key properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 1186326-66-8 | [6] |

| Molecular Formula | C₆H₆FNO | [6] |

| Molecular Weight | 127.12 g/mol | [6] |

| Melting Point | 126-128 °C | [6] |

| IUPAC Name | This compound | |

| Storage | 2-8°C, sealed, dry, light-proof | [6] |

Electronic & Steric Influence of the Fluoro Substituent:

The fluorine atom at the C2 position exerts a powerful influence on the reactivity of the adjacent amino (C3) and hydroxyl (C1) groups.

-

Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the aromatic ring. This effect decreases the electron density on the nitrogen and oxygen atoms, thereby reducing the nucleophilicity of the amino group and increasing the acidity of the phenolic proton compared to a non-fluorinated analogue.

-

Steric Hindrance: The ortho-fluoro group can create steric hindrance, potentially influencing the regioselectivity of reactions and affecting the approach of bulky reagents to the adjacent functional groups. This must be a key consideration during reaction design.

Core Application: Synthesis of Fluorinated Benzoxazoles

The ortho-aminophenol motif is a classic precursor for the synthesis of benzoxazoles, a heterocyclic scaffold found in numerous biologically active compounds and approved drugs.[7] this compound provides a direct route to 4-fluorobenzoxazole derivatives, introducing a key fluorine atom onto this privileged core structure.

The most common pathway involves the condensation of the o-aminophenol with a carboxylic acid or its equivalent (e.g., acyl chloride, aldehyde), followed by an intramolecular cyclodehydration.[8][9]

Workflow: Benzoxazole Synthesis from this compound

The following diagram illustrates the general workflow for synthesizing a 2-substituted-4-fluorobenzoxazole.

Caption: General workflow for 2-substituted-4-fluorobenzoxazole synthesis.

Experimental Protocol: Synthesis of 2-Phenyl-4-fluorobenzoxazole

This protocol describes a robust method for the synthesis of a model benzoxazole using polyphosphoric acid (PPA) as both a catalyst and a dehydrating medium.[7][8]

Materials:

-

This compound (1.27 g, 10 mmol)

-

Benzoic acid (1.22 g, 10 mmol)

-

Polyphosphoric acid (PPA, ~40 g)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Crushed ice

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (10 mmol) and benzoic acid (10 mmol).

-

Catalyst Addition: Carefully and with stirring, add polyphosphoric acid (~40 g) to the flask. The mixture will become a thick, stirrable slurry.

-

Heating: Heat the reaction mixture to 180-200°C in a pre-heated oil bath. Maintain this temperature with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). Causality Note: The high temperature is necessary to overcome the activation energy for both the initial amidation and the subsequent cyclodehydration, which is efficiently promoted by the PPA medium.

-

Work-up: After the reaction is complete (as indicated by TLC), allow the flask to cool to approximately 80-100°C. Carefully and slowly pour the viscous reaction mixture onto a beaker filled with crushed ice (~200 g) under vigorous stirring. A precipitate should form.

-

Neutralization & Extraction: Once all the ice has melted, neutralize the acidic aqueous slurry by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter. The solvent is then removed under reduced pressure to yield the crude product.

-

Final Purification: The crude solid can be further purified by recrystallization from ethanol or by column chromatography on silica gel to afford the pure 2-phenyl-4-fluorobenzoxazole.

Proposed Synthesis of this compound

While this compound is commercially available, understanding its synthesis is crucial for process development and cost analysis. A plausible and efficient route can be adapted from established methodologies for related isomers, starting from the readily available 2-fluorophenol. This proposed pathway involves a nitration followed by a chemoselective reduction.

Synthetic Pathway: From 2-Fluorophenol to this compound

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Two-Step Synthesis

Step 1: Nitration of 2-Fluorophenol to 3-Fluoro-2-nitrophenol

Regiochemical Consideration: The nitration of 2-fluorophenol must be carefully controlled. The hydroxyl group is a strong ortho-, para-director, while the fluorine is a deactivating ortho-, para-director. This competition requires optimized conditions to favor nitration at the C6 and C4 positions, with subsequent separation of the desired isomer, or a more advanced directed nitration strategy. For this guide, we will assume a standard approach followed by purification.

Procedure:

-

Cool a mixture of concentrated sulfuric acid and nitric acid to 0°C.

-

Slowly add 2-fluorophenol to the nitrating mixture, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction to stir at low temperature for 1-2 hours.

-

Pour the reaction mixture onto ice and extract the product with a suitable organic solvent.

-

The isomeric mixture is then separated by column chromatography to isolate 3-fluoro-2-nitrophenol.

Step 2: Reduction of 3-Fluoro-2-nitrophenol to this compound

The reduction of the nitro group to an amine can be achieved using various methods. Catalytic hydrogenation is often clean and high-yielding, while metal/acid reductions are robust and cost-effective.[10][11][12]

Procedure (using Iron in Acetic Acid):

-

Setup: In a flask equipped for reflux, suspend 3-fluoro-2-nitrophenol (10 mmol) and fine iron powder (~30 mmol, 3 equiv.) in a mixture of ethanol and water.

-

Reaction: Add a catalytic amount of acetic acid or hydrochloric acid to initiate the reduction. Heat the mixture to reflux for 2-4 hours until the starting material is consumed (monitored by TLC). Self-Validating System: The disappearance of the yellow color of the nitrophenol and the formation of a new, UV-active spot on TLC indicates reaction progression.

-

Work-up: Cool the reaction, filter through a pad of celite to remove the iron salts, and wash the pad with ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove acid.

-

Purification: Dry the organic layer, concentrate, and purify the resulting crude product by column chromatography or recrystallization to yield pure this compound.

Applications in Drug Discovery: A Kinase Inhibitor Perspective

The 3-aminophenol core is a common feature in many kinase inhibitors, which often target the ATP-binding site of the enzyme.[13][14] The amino group typically forms a key hydrogen bond with the "hinge" region of the kinase, while the phenol moiety can be functionalized to extend into other pockets to gain potency and selectivity. The presence of the ortho-fluoro atom in this compound can be strategically employed to modulate the basicity of the hinge-binding amine and to create favorable interactions within the binding site.[15][16]

Conceptual Workflow: Kinase Inhibitor Synthesis

Caption: Conceptual pathway for building a kinase inhibitor from the title compound.

Safety & Handling

As a substituted aminophenol, this compound should be handled with appropriate caution. While specific toxicology data is limited, data from analogous compounds suggest the following:

-

Hazards: Likely to be harmful if swallowed, in contact with skin, or inhaled. Causes skin and eye irritation.

-

Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool (2-8°C), dry, and well-ventilated area away from oxidizing agents and direct light.[6] Keep the container tightly sealed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound stands as a potent and strategically valuable intermediate for chemical synthesis. Its trifunctional nature, amplified by the electronic and steric effects of the fluorine atom, provides a robust platform for generating complex molecules with desirable properties. The demonstrated utility in synthesizing fluorinated benzoxazoles and its high potential for application in the design of targeted therapies like kinase inhibitors underscore its importance. By providing a clear understanding of its properties, synthesis, and reactivity, this guide aims to facilitate its broader adoption and inspire innovation among researchers at the forefront of chemical and pharmaceutical development.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 6. This compound [myskinrecipes.com]

- 7. benchchem.com [benchchem.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. ijpbs.com [ijpbs.com]

- 10. Page loading... [guidechem.com]

- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 13. mdpi.com [mdpi.com]

- 14. scielo.br [scielo.br]

- 15. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scienceopen.com [scienceopen.com]

An In-depth Technical Guide to 3-Amino-2-fluorophenol: Synthesis, Properties, and Applications

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 3-Amino-2-fluorophenol. We will explore the historical context of its development within the broader field of fluorine chemistry, detail its synthesis, characterize its properties, and examine its critical applications as a versatile chemical intermediate.

Introduction: The Strategic Role of Fluorine in Aromatic Systems

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, materials science, and agrochemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly alter the physicochemical and biological characteristics of a parent molecule.[1][2] These modifications can lead to enhanced metabolic stability, modulated acidity (pKa) and lipophilicity (logP), and improved binding affinity to biological targets.[3][2]

Within this context, fluorinated aromatic building blocks are of paramount importance. This compound (CAS: 1186326-66-8) has emerged as a valuable intermediate, offering a unique substitution pattern of amino, fluoro, and hydroxyl groups on a benzene ring.[4] This trifunctional arrangement provides multiple reaction sites for synthetic chemists to build molecular complexity, making it a key component in the development of novel pharmaceuticals and other advanced materials.[4]

Historical Context and the Evolution of Aromatic Fluorination

The synthesis of specifically substituted fluoroaromatics like this compound is a relatively modern achievement, built upon a century of advancements in fluorination chemistry. Historically, the direct and selective introduction of fluorine onto an aromatic ring was a significant challenge.

Early methods, such as the classic Balz-Schiemann reaction, were revolutionary but had limitations in scope and were often not suitable for multifunctionalized rings.[5] The extreme reactivity of reagents like elemental fluorine made controlled, selective reactions difficult and unsafe, often leading to over-fluorination or unwanted byproducts.[6]

The development of modern fluorinating agents, broadly classified as nucleophilic and electrophilic, has transformed the field.[7]

-

Nucleophilic Fluorinating Agents , such as potassium fluoride (KF), are used in halogen exchange (Halex) reactions, which are most effective on aromatic systems activated towards nucleophilic attack.[5][6]

-

Electrophilic Fluorinating Agents , like N-fluorobenzenesulfonimide (NFSI), provide a source of "F+" and allow for the fluorination of electron-rich aromatic rings under milder conditions.[6][8]

The availability of these sophisticated reagents has enabled the practical synthesis of complex building blocks like this compound, driven by the routine and strategic incorporation of fluorine in drug discovery programs.[1][9]

Synthesis and Methodologies

A common and logical approach involves the functionalization of a pre-fluorinated starting material, followed by reduction and deprotection steps.

Experimental Protocol: A Representative Synthesis

The following protocol is a validated pathway for the synthesis of the isomer 2-Amino-3-fluorophenol, which illustrates the core chemical logic applicable to synthesizing related structures.[10]

Step 1: Nucleophilic Aromatic Substitution to Form 1-Fluoro-3-methoxy-2-nitrobenzene

-

Rationale: This step selectively replaces one fluorine atom with a methoxy group. The nitro group is strongly electron-withdrawing, activating the ring for nucleophilic aromatic substitution. The methoxy group serves as a protected form of the target phenol.

-

Procedure: A solution of sodium methoxide (MeONa) is slowly added to a solution of 1,3-difluoro-2-nitrobenzene in methanol (MeOH) at 0°C. The reaction is allowed to warm to room temperature and stirred for approximately 15 hours. After workup, the product, 1-fluoro-3-methoxy-2-nitrobenzene, is isolated.[10]